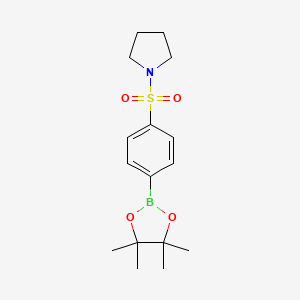

2-氟-5-甲基苄基溴

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 2-fluoro-5-methylbenzyl bromide, often involves halogenation reactions or substitutions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids using NaOMe as a catalyst . Similarly, the synthesis of various fluorobenzyl bromides has been described, involving multi-step processes with good yields , . These methods could potentially be adapted for the synthesis of 2-fluoro-5-methylbenzyl bromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-fluoro-5-methylbenzyl bromide has been characterized using techniques such as X-ray single-crystal analysis, NMR, FT-IR, and MS , , . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) have been employed to compare the experimental data with theoretical models, providing detailed insights into the geometry, atomic charges, and molecular electrostatic potential .

Chemical Reactions Analysis

The reactivity of halogenated benzyl compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of further chemical transformations. For example, the presence of a fluorine atom can activate the benzyl position for nucleophilic substitution reactions . The chemical behavior of 2-fluoro-5-methylbenzyl bromide would likely be similar, with the potential to undergo various organic reactions, such as coupling reactions or substitutions, depending on the reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzyl compounds are determined by their molecular structure. The presence of halogen atoms contributes to the polarity, boiling point, and solubility of these compounds. For instance, the introduction of fluorine atoms can increase the compound's stability and influence its dipole moment and polarizability . The crystal structure analysis provides information on the compound's solid-state properties, such as lattice parameters and space group, which are crucial for understanding its behavior in the solid phase .

科学研究应用

4H-1-苯并吡喃的合成

研究表明,与 2-氟-5-甲基苄基溴相关的 2-氟-5-硝基苄基溴可用于合成 4H-1-苯并吡喃。这涉及与活性亚甲基化合物的串联 SN2-SNAr 反应序列,产率为 50-92%。这一过程对于生成高度功能化的 4H-1-苯并吡喃非常重要,这在化学合成中很重要 (Bunce, Rogers, Nago, & Bryant, 2008).

与苯甲酰甲酸脱羧酶的反应性

在研究 [对-(卤代甲基)苯甲酰] 甲酸盐与苯甲酰甲酸脱羧酶的差异反应性时,发现氟类似物表现出与苯甲酰甲酸类似的反应性。这表明在酶相关研究和生化途径中具有潜在的应用 (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

前药的开发

开发用于肝细胞癌治疗的新型 O-(取代苄基) 氨基甲酸酯前药的研究涉及使用 2-氟-5-甲基苄基溴。这项研究对于推进癌症治疗方案至关重要,特别是对于肝脏靶向治疗 (Peng 等,2016).

用于 PET 的放射性示踪剂的合成

该化合物已被用于正电子发射断层扫描 (PET) 的放射性示踪剂的合成中。这涉及创建用于 PET 的氟化 α-氨基酸,证明了其在医学影像和诊断中的重要性 (Zaitsev 等,2002).

蛋白质标记

在核医学中,2-氟-5-甲基苄基溴已用于蛋白质的氟-18 标记。这一应用对于开发用于各种诊断目的的放射性标记蛋白质具有重要意义 (Kilbourn, Dence, Welch, & Mathias, 1987).

氟代氨基酸的不对称合成

该化合物在氟代 α-氨基酸的不对称合成中发挥作用,这是药物和化学合成中的一个重要过程。这证明了其在生产结构复杂且功能化的分子方面的多功能性 (Debbabi, Beji, & Baklouti, 2005).

安全和危害

2-Fluoro-5-methylbenzyl bromide is classified as a dangerous compound. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

属性

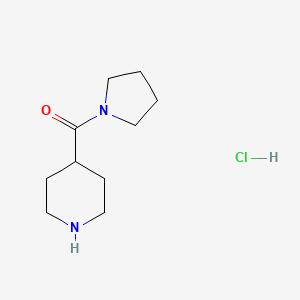

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGZYGUNZCNJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590697 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-fluoro-4-methylbenzene | |

CAS RN |

886500-09-0 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)